细胞孢子菌素B

描述

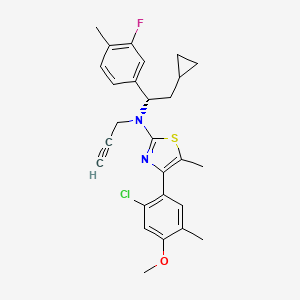

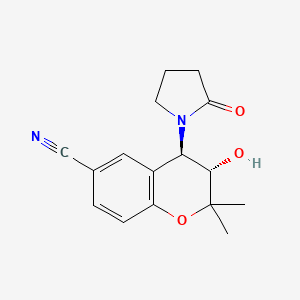

细胞孢子酮 B 是一种天然的多酮化合物,主要来源于内生真菌。 它因其多种生物活性而受到广泛关注,包括抗菌、抗真菌和抗癌活性 .

科学研究应用

细胞孢子酮 B 具有广泛的科学研究应用:

作用机制

细胞孢子酮 B 通过与核孤儿受体 NR4A1 (Nur77) 结合发挥作用。这种结合诱导受体发生构象变化,激活其转录活性。 被激活的 NR4A1 调节参与凋亡、炎症和免疫反应的基因表达 . 细胞孢子酮 B 还会破坏微生物细胞膜,导致细胞死亡 .

生化分析

Biochemical Properties

Cytosporone B plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It binds with high affinity to the ligand-binding domain of Nur77, stimulating Nur77-dependent activities . This interaction leads to the transactivation of target genes, including NR4A1 itself, which contains multiple consensus response elements allowing positive autoregulation in a Cytosporone B-dependent manner . Additionally, Cytosporone B has been shown to alter the morphology of fungal cells by causing distortion of the mycelia and loss of membrane integrity .

Cellular Effects

Cytosporone B exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits tumor growth by translocating NR4A1 to the mitochondria, causing cytochrome C release . In immune cells, Cytosporone B enhances the production of type 1 interferons in response to viral infections, thereby improving pulmonary function in infected mice . Furthermore, Cytosporone B influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NR4A1 .

Molecular Mechanism

The molecular mechanism of Cytosporone B involves its binding to the ligand-binding domain of Nur77, which stimulates Nur77-dependent transactivational activity towards target genes . This binding interaction leads to the positive autoregulation of NR4A1 and the induction of apoptosis in cancer cells . Additionally, Cytosporone B promotes the phosphorylation of transcriptional factors IRF3 and IRF7, enhancing the production of interferons in response to viral infections . The compound also induces the expression of gluconeogenesis-related genes, resulting in elevated blood glucose levels in tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytosporone B have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can significantly reduce the decay of sugar oranges during in vivo trials . Long-term effects on cellular function include the sustained production of interferons and improved pulmonary function in mice infected with influenza virus . Additionally, Cytosporone B has been shown to induce the expression of fibrotic proteins in renal tubular cells, which can be abrogated by treatment with p38 MAPK inhibitors .

Dosage Effects in Animal Models

The effects of Cytosporone B vary with different dosages in animal models. In mice infected with influenza virus, administration of Cytosporone B reduces lung viral loads and improves pulmonary function in a dose-dependent manner . In a mouse model of multiple sclerosis, intragastric administration of Cytosporone B attenuates clinical symptoms and reduces the percentages of CD4+ T cells and F4/80+ cells in the central nervous system . High doses of Cytosporone B may induce toxic or adverse effects, such as the promotion of renal fibrosis .

Metabolic Pathways

Cytosporone B is involved in several metabolic pathways, including the regulation of gluconeogenesis and fatty acid metabolism . It interacts with enzymes such as hexokinase 2, fructose phosphate kinase, and pyruvate kinase to mediate glycolysis . Additionally, Cytosporone B modulates the expression of genes involved in fatty acid synthesis, such as CD36 and sterol regulatory element-binding protein 1 . These interactions result in changes in metabolic flux and metabolite levels, contributing to the compound’s antitumor effects.

Transport and Distribution

Cytosporone B is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In cancer cells, Cytosporone B induces the mitochondrial localization of NR4A1, promoting apoptosis . The compound’s distribution within tissues has been studied in the context of its effects on pulmonary function and viral clearance in mice infected with influenza virus . Additionally, Cytosporone B’s transport and accumulation in renal tubular cells have been linked to its fibrotic effects .

Subcellular Localization

The subcellular localization of Cytosporone B plays a critical role in its activity and function. In cancer cells, Cytosporone B induces the mitochondrial localization of NR4A1, leading to the release of cytochrome C and the activation of apoptotic pathways . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects. In immune cells, Cytosporone B’s localization to the nucleus enhances the production of interferons in response to viral infections .

准备方法

合成路线和反应条件

细胞孢子酮 B 的合成通常涉及使用市售的起始原料。 一种常见的合成路线从 1-(3,5-二羟基苯基)乙酮开始,经过一系列反应,包括醛醇缩合、环化和氧化,生成细胞孢子酮 B . 反应条件通常涉及在受控温度和压力下使用强碱和氧化剂。

工业生产方法

细胞孢子酮 B 的工业生产涉及发酵能够天然产生该化合物的特定真菌菌株。 发酵过程经过优化,以最大限度地提高产量,然后使用色谱技术进行提取和纯化 . 这种方法确保了细胞孢子酮 B 可持续且可扩展的生产,以满足各种应用需求。

化学反应分析

反应类型

细胞孢子酮 B 会发生多种类型的化学反应,包括:

氧化: 细胞孢子酮 B 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将细胞孢子酮 B 转化为其还原形式。

常用试剂和条件

用于细胞孢子酮 B 反应的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和 pH 条件下进行,以确保形成所需的产物 .

主要产物

从细胞孢子酮 B 反应中形成的主要产物包括各种氧化和还原衍生物,以及具有不同官能团的取代类似物。 这些产物因其增强的生物活性而受到研究 .

相似化合物的比较

类似化合物

细胞孢子酮 A: 细胞孢子酮家族的另一个成员,具有相似的生物活性。

多枝孢菌酮 A: 一种相关的多酮,具有抗真菌活性。

AMS049: 一种新型细胞孢子酮类似物,具有潜在的抗癌活性.

细胞孢子酮 B 的独特性

细胞孢子酮 B 的独特性在于其对 NR4A1 的特异性结合亲和力和诱导癌细胞凋亡的能力。 其多种生物活性及其潜在的治疗应用使其成为科学研究和工业应用中宝贵的化合物 .

属性

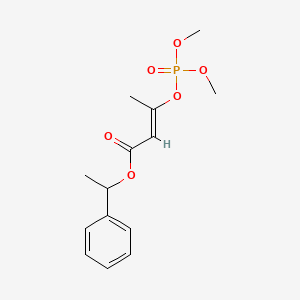

IUPAC Name |

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVWQQKSNZLUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443557 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321661-62-5 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosporone B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

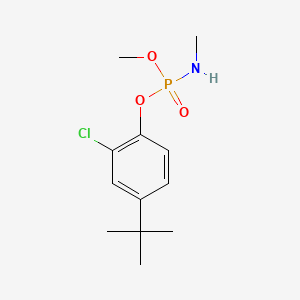

![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)

![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)

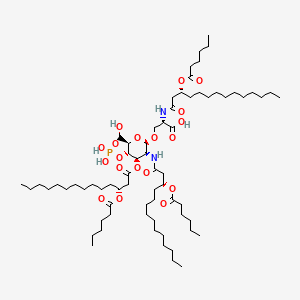

![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)